![molecular formula C18H22N2O3S B7563967 N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide](/img/structure/B7563967.png)
N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide, also known as MPPT, is a chemical compound that has gained attention in scientific research for its potential use in the treatment of various medical conditions.
作用機序
The mechanism of action of N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the NF-κB and Nrf2 pathways. N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has been reported to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has also been shown to reduce oxidative stress and inflammation in various tissues, including the heart and brain. In addition, N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide in lab experiments is its high purity and good yields, which ensures consistent and reliable results. N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide is also relatively stable and easy to handle. However, one of the limitations of using N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide in scientific research. One direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of various medical conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide involves the reaction of 2-methoxyaniline with 2-oxoethyl isothiocyanate, followed by the reaction of the resulting product with 5-methyl-N-propylthiophene-2-carboxamide. The final product is obtained through purification and isolation processes. This synthesis method has been reported to yield high purity and good yields of N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide.
科学的研究の応用
N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has been studied for its potential use in the treatment of various medical conditions, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has anti-inflammatory, antioxidant, and anti-tumor properties. N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has also been reported to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. In addition, N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-11-20(18(22)16-10-9-13(2)24-16)12-17(21)19-14-7-5-6-8-15(14)23-3/h5-10H,4,11-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTUNYKEGYYJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]acetamide](/img/structure/B7563885.png)
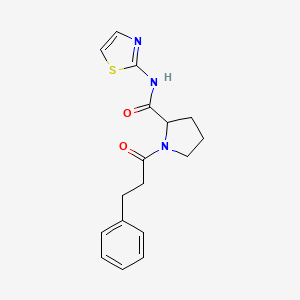
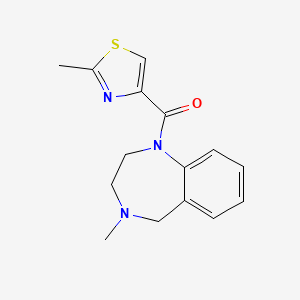
![1-Benzyl-3-[4-[4-[(1-benzyl-2-oxoindol-3-ylidene)amino]-3-methoxyphenyl]-2-methoxyphenyl]iminoindol-2-one](/img/structure/B7563898.png)
![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
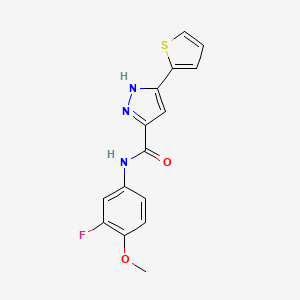
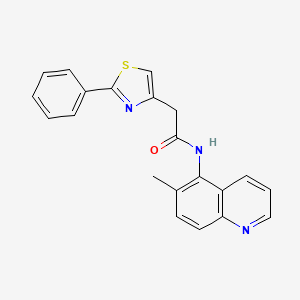
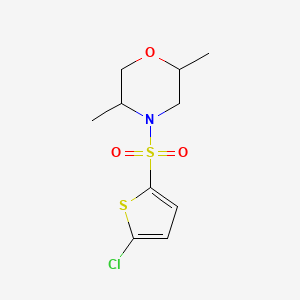
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7563951.png)

![7-(difluoromethyl)-5-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563960.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B7563988.png)